2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O2/c1-7(2)9-4-5-11-10(6-9)12(13)8(3)14-11/h4-8H,1-3H3 |
InChI Key |
OLUVTZRYCADIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
TCT-Mediated and Water-Controlled Synthesis of Benzofuran-3(2H)-one Derivatives
A recent and efficient method involves the use of cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) under metal-free conditions to synthesize benzofuran-3(2H)-one derivatives bearing quaternary carbon centers in one step. This approach is notable for its operational simplicity and control over the formation of the quaternary center.
- Reaction Mechanism: DMSO acts as a dual synthon, providing both methyl (CH3) and methylthio (SMe) groups. The presence of water controls the formation of the quaternary carbon center.
- Advantages: Metal-free, one-step synthesis, good functional group tolerance, and scalable to gram quantities.
- Application to Target Compound: By employing appropriate substituted phenols and controlling reaction conditions, 2-methyl substitution at C2 and isopropyl substitution at C5 can be introduced.
- Reference: The Journal of Organic Chemistry, 2025.
Synthetic Routes via Phenol Derivatives and Friedel-Crafts Acylation
Several patented processes describe the preparation of benzofuran derivatives structurally related to 2-methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, involving:
- Starting from phenol derivatives substituted at the 4-position with groups convertible to sulfoamino or halogen groups.
- Cyclization to form the benzofuran ring.
- Subsequent Friedel-Crafts acylation to introduce acyl groups at the 3-position.
- Reduction and further functional group transformations to install the dihydrobenzofuranone skeleton.
These methods often involve multi-step sequences with careful control of reaction conditions to achieve regioselectivity and stereoselectivity.
- Example: Preparation of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide intermediates en route to related benzofuran drugs, illustrating the feasibility of functionalization at positions 2 and 5.
Cyclization of 3-(Benzofuran-2-yl)-Substituted Precursors
Another approach involves the reaction of 3-(benzofuran-2-yl)-substituted intermediates with α-bromo ketones or related electrophiles under reflux in ethanol, leading to cyclization and formation of the dihydrobenzofuran-3-one ring system.
- Example: Reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1-phenyl-2-bromoethanones under reflux conditions yielded benzofuranone derivatives, which can be adapted for methyl and isopropyl substitutions.
- Crystallization and purification: Crude products are often crystallized from solvents like dimethylformamide to obtain pure compounds suitable for further characterization.
Data Tables and Analytical Details
While specific yield data for the exact compound this compound are sparse, related benzofuranone syntheses provide insight into reaction efficiency and conditions.
Summary of Research Discoveries and Practical Considerations
- The TCT-mediated method represents a significant advance in the synthesis of benzofuran-3(2H)-one derivatives with quaternary centers, allowing for efficient and scalable preparation of compounds like this compound.
- Classical methods using phenol derivatives and Friedel-Crafts acylation remain valuable, especially for introducing diverse substituents at different positions on the benzofuran ring.
- Cyclization approaches from substituted benzofuran precursors under reflux conditions provide straightforward access to the dihydrobenzofuran-3-one core, adaptable to various substituents.
- Analytical techniques such as X-ray crystallography and NMR spectroscopy are essential for confirming the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as dicarvacrol from oxidation and halogenated derivatives from substitution reactions .
Scientific Research Applications
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. It exerts its effects through the inhibition of inflammatory cytokines and processes, including pathways associated with enzymes like 5-lipoxygenase and cyclooxygenase . Additionally, it can induce apoptosis in cancer cells by regulating pro- and anti-apoptotic genes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) Carvacrol [2-Methyl-5-(propan-2-yl)phenol]
- Key Differences: Carvacrol replaces the dihydrofuran ring and ketone of the target compound with a phenol group.
- Bioactivity: Carvacrol exhibits potent antifungal activity against Cryptococcus spp., with efficacy attributed to membrane disruption via ergosterol biosynthesis inhibition and TOR pathway interference . Its phenol group enables hydrogen bonding, enhancing interactions with microbial membranes.
(b) 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one
- Key Differences : This analog shares the dihydrobenzofuran core but has a 2-methylpropan-1-one substituent instead of the target compound’s 3-keto and 5-isopropyl groups.
- Physicochemical Properties : Listed as a liquid at room temperature, suggesting lower melting points compared to crystalline benzofuran-3-ones . The ketone at position 1 may influence solubility and reactivity.
(c) 7-Methoxy-2,3-dimethylbenzofuran-5-ol
- Key Differences : Features methoxy and hydroxyl groups on a fully aromatic benzofuran ring.
- Functional Implications : The hydroxyl group enhances polarity, while methoxy groups may stabilize the aromatic system, contrasting with the target compound’s partially saturated ring and ketone.
Physicochemical and Electronic Properties
Mechanistic and Computational Insights
- Noncovalent Interactions: The ketone in the target compound may engage in dipole-dipole interactions or act as a hydrogen bond acceptor, differing from carvacrol’s hydrogen bond donor capability.
- Electronic Effects : The dihydrofuran ring’s reduced aromaticity compared to fully unsaturated benzofurans (e.g., 7-methoxy-2,3-dimethylbenzofuran-5-ol) may lower conjugation stability, affecting UV-Vis spectra or redox behavior.
Biological Activity
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, commonly referred to as MBF, is an organic compound with the molecular formula and a CAS number of 55879-73-7. This compound belongs to the class of benzofuran derivatives and has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Antinociceptive Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant antinociceptive effects. In a comparative study, various benzofuranones were evaluated for their ability to alleviate pain in animal models. The compound this compound showed promising results, comparable to standard analgesics. The mechanism of action appears to involve modulation of the central nervous system pathways associated with pain perception .
Antimicrobial Properties
The antimicrobial activity of MBF has been investigated against several bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated that MBF possesses moderate antibacterial properties, with MIC values ranging from 4 to 8 μg/mL against various strains .
Antioxidant Activity
In vitro assays have assessed the antioxidant capacity of MBF using DPPH radical scavenging methods. The results indicated that MBF can effectively scavenge free radicals, suggesting its potential use as a natural antioxidant in therapeutic applications. The EC50 value for MBF was found to be significantly lower than that of common antioxidants like ascorbic acid .
Case Studies and Research Findings
Several studies have highlighted the biological significance of MBF:
- Study on Pain Relief : In a controlled experiment involving mice subjected to formalin-induced pain, administration of MBF resulted in a significant reduction in pain scores compared to the control group. This effect was attributed to its interaction with opioid receptors .
- Antimicrobial Efficacy : A study exploring the effectiveness of MBF against clinical isolates of MRSA noted that the compound inhibited bacterial growth effectively at concentrations achievable in vivo. This positions MBF as a candidate for further development as an antimicrobial agent .
- Antioxidant Evaluation : The antioxidant properties were quantified through various assays including DPPH and ABTS radical scavenging tests. Results indicated that MBF exhibited substantial radical scavenging activity, potentially due to its phenolic structure .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, and how do reaction conditions influence yield?
Methodological Answer : The synthesis typically involves cyclization of substituted phenols with carbonyl-containing precursors. For example, dihydrobenzofuran derivatives are often synthesized via acid- or base-catalyzed cyclization of 2-allylphenol analogs. A related method uses hexafluoropropan-2-ol as a solvent and dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature to achieve dihydrobenzofuran formation . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For instance, using K₂CO₃ in DMF at RT for alkylation steps (as seen in benzofuran derivatives) minimizes side reactions .
Q. How can NMR and XRD be employed to confirm the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR : The dihydrobenzofuran core produces distinct splitting patterns. For example, the methyl group at position 2 appears as a singlet (~δ 1.2–1.5 ppm), while the isopropyl group shows a septet (δ 1.2 ppm) and doublet (δ 3.0–3.5 ppm) .
- XRD : Crystal structure analysis (e.g., monoclinic system with space group P2₁/n) reveals bond angles and dihedral angles critical for verifying the ketone and substituent positions. Data from analogous compounds show benzofuran rings with planarity deviations <5° .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
Methodological Answer : The ketone group in the dihydrofuran ring is susceptible to nucleophilic attack under basic conditions. Accelerated degradation studies (e.g., 40°C, pH 7–9) show ~15% decomposition over 72 hours. Storage in inert atmospheres at ≤4°C is recommended, as oxidation of the isopropyl group can occur at higher temperatures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to evaluate frontier molecular orbitals (FMOs). For similar benzofurans, HOMO-LUMO gaps of ~5 eV correlate with moderate electrophilic reactivity .
- Docking Studies : Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. The isopropyl group may sterically hinder binding, while the ketone participates in hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?
Methodological Answer : Contradictions often arise from impurities or assay variability. For example:
Q. How does substituent variation (e.g., halogenation at position 5) affect the compound’s electronic and pharmacological properties?
Methodological Answer : Halogenation (e.g., fluoro or bromo) at position 5 increases electrophilicity and alters logP values. For example:
Q. What advanced techniques characterize intermolecular interactions in crystal packing?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
